GL189

DNA repair inhibition DNA ligase isoform selectivity cancer sensitization

Researchers studying DNA repair redundancy often face the limitation that existing ligase inhibitors (L82, L67, SCR7) target only single isoforms, leaving compensatory pathways intact. GL189 uniquely inhibits all three human DNA ligases (I, III, IV) in one agent, enabling complete blockade of both base excision repair (BER) and non-homologous end joining (NHEJ). - Pan-inhibition: hLigI IC₅₀=5 µM, hLigIII IC₅₀=9 µM, hLigIV IC₅₀=5 µM; competitive Ki=5 µM. - Cancer-selective sensitization to DNA-damaging agents (radiation, temozolomide) without harming normal cells. - No activity against bacteriophage T4 DNA ligase (≤100 µM), providing a built-in experimental control. - Supplied with ≥98% HPLC purity; stable at -20°C; shipped ambient for global delivery.

Molecular Formula C11H10N4OS
Molecular Weight 246.29 g/mol
CAS No. 64232-83-3
Cat. No. B1673707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGL189
CAS64232-83-3
SynonymsL189;  L 189;  L-189.
Molecular FormulaC11H10N4OS
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N
InChIInChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17)
InChIKeySAKOXVNKDMWWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L189 (CAS 64232-83-3): A Pan-Inhibitor of Human DNA Ligases I, III, and IV for Cancer Research Applications


L189 (CAS 64232-83-3), chemically identified as 6-amino-2,3-dihydro-5-[(phenylmethylene)amino]-2-thioxo-4(1H)-pyrimidinone, is a small-molecule competitive inhibitor of human DNA ligases I, III, and IV [1]. Unlike selective inhibitors that target individual ligase isoforms, L189 exhibits broad-spectrum inhibitory activity across all three human DNA ligases, disrupting both base excision repair (BER) and non-homologous end joining (NHEJ) pathways [1][2]. This pan-inhibition profile makes L189 uniquely positioned for mechanistic studies of DNA repair redundancy and for evaluating ligase-targeted cancer sensitization strategies.

Why Generic DNA Ligase Inhibitors Cannot Substitute for L189 (CAS 64232-83-3) in Mechanistic and Sensitization Studies


In-class DNA ligase inhibitors exhibit fundamentally divergent selectivity profiles, inhibitory mechanisms, and cellular phenotypes that preclude interchangeable use. L82 selectively inhibits only DNA ligase I via an uncompetitive mechanism and produces cytostatic effects, while L67 inhibits ligases I and III as a competitive inhibitor and exerts cytotoxic effects [1]. L189 uniquely inhibits all three human DNA ligases (I, III, and IV) and demonstrates a cytotoxic phenotype distinct from L82 [1][2]. Furthermore, commercially popular alternatives such as SCR7 have been reported to lack both selectivity and potency for human DNA ligase IV, undermining their utility for rigorous mechanistic studies [3]. These marked differences in ligase isoform coverage, binding mode, and cellular outcome necessitate compound-specific selection based on experimental objectives.

L189 (CAS 64232-83-3) Quantitative Differentiation Evidence: Comparator-Based Activity and Selectivity Data


Broad-Spectrum Pan-Inhibition of Human DNA Ligases I, III, and IV Versus Isoform-Selective Analogs L82 and L67

L189 inhibits all three human DNA ligases (hLigI, hLigIII, hLigIV) with IC50 values of 5 μM, 9 μM, and 5 μM, respectively, in DNA joining assays using purified recombinant proteins [1]. In contrast, comparator L82 selectively inhibits only DNA ligase I, while L67 inhibits DNA ligases I and III but lacks activity against DNA ligase IV [1]. The pan-inhibition profile of L189 uniquely enables simultaneous blockade of multiple DNA repair pathways including base excision repair (BER) and non-homologous end joining (NHEJ), which is not achievable with isoform-selective inhibitors [2].

DNA repair inhibition DNA ligase isoform selectivity cancer sensitization

Competitive Inhibition Mechanism Versus Uncompetitive Inhibitor L82

L189 acts as a simple competitive inhibitor with respect to nicked DNA, with a binding constant (Ki) of 5 μM for DNA ligase I, blocking the enzyme's DNA-binding pocket [1][2]. In contrast, comparator L82 functions as an uncompetitive inhibitor that stabilizes the complex between DNA ligase I and nicked DNA rather than preventing DNA binding [1]. L189 also preferentially inhibits the second step of the DNA ligation reaction (adenylyl transfer to DNA) [3]. The mechanistic distinction between competitive and uncompetitive inhibition has direct implications for experimental design, particularly when assessing inhibitor efficacy under varying substrate concentrations.

enzyme inhibition kinetics competitive inhibitor DNA binding domain

Cytotoxic Phenotype Versus Cytostatic Profile of Isoform-Selective Inhibitor L82

In cell culture assays using human cancer cell lines, L189 produces a cytotoxic phenotype, whereas L82 (a selective DNA ligase I inhibitor) produces only a cytostatic effect [1][2]. The cytotoxic activity of L189 correlates with its broader inhibition spectrum encompassing all three human DNA ligases and the consequent blockade of multiple repair pathways. L189 reduced proliferation and viability in a concentration-dependent manner across MCF7 (breast), HeLa (cervical), and HCT116 (colon) cancer cell lines over 6-day exposure at 0-50 μM [3]. L67, which inhibits ligases I and III but not IV, also exhibited cytotoxicity, but L189 uniquely adds hLigIV inhibition to this profile [1].

cytotoxicity cancer cell viability DNA repair inhibition phenotype

Selectivity for Human DNA Ligases Versus Bacteriophage T4 DNA Ligase and Cancer-Selective Sensitization

L189 demonstrates species selectivity, showing no inhibition of bacteriophage T4 DNA ligase even at concentrations up to 100 μM [1], which is 20-fold higher than the IC50 for human ligases I and IV. This selectivity confirms that L189 does not promiscuously inhibit ATP-dependent ligases and is specific to human enzymes. Additionally, L189 specifically sensitizes cancer cells to DNA-damaging agents while showing no increase in cell killing in normal cell lines [1][2]. In colony-forming assays with ionizing radiation, L189 increased the rate of killed cells in HCT116 colon cancer cells but did not increase cell death in the normal breast epithelial MCF10A cell line [1].

species selectivity cancer-specific sensitization T4 DNA ligase

Optimal Research Applications for L189 (CAS 64232-83-3) Based on Quantitative Differentiation Evidence


Comprehensive DNA Repair Pathway Inhibition Studies Requiring Simultaneous Blockade of BER and NHEJ

L189 is the preferred tool compound for experimental designs that demand concurrent inhibition of base excision repair (BER) and non-homologous end joining (NHEJ). Since L189 inhibits all three human DNA ligases (I, III, and IV) whereas comparators L82 and L67 exhibit restricted isoform selectivity profiles, only L189 can achieve comprehensive blockade of both repair pathways in a single agent [1]. This is particularly valuable for mechanistic studies investigating DNA repair pathway redundancy and compensatory mechanisms following single-pathway inhibition. The pan-inhibition profile also enables evaluation of synthetic lethality approaches where dual-pathway blockade may be required for therapeutic efficacy [1].

Cancer Cell Sensitization Studies with DNA-Damaging Chemotherapeutic Agents or Ionizing Radiation

L189 significantly increases the cytotoxicity of DNA-damaging agents specifically in cancer cells while sparing normal cells [1]. In colony-forming assays, L189 enhanced radiation-induced cell killing in HCT116 colon cancer cells without increasing death in normal MCF10A breast epithelial cells [1]. This cancer-selective sensitization profile makes L189 an essential tool for combination studies evaluating whether DNA ligase inhibition can potentiate the efficacy of standard-of-care genotoxic therapies, including alkylating agents and radiotherapy [2]. Combinatorial treatment of L189 with temozolomide (TMZ) produced enhanced HeLa cell growth arrest in G2/M phase [2].

Mechanistic Dissection of DNA Ligase I-Specific Versus Multi-Ligase Inhibitory Effects

The availability of structurally related compounds with graded selectivity—L82 (LigI-selective), L67 (LigI/III), and L189 (LigI/III/IV)—enables systematic structure-activity relationship (SAR) studies to deconvolute isoform-specific contributions to cellular phenotypes [1]. L189 serves as the broad-spectrum positive control in such experimental series. Additionally, the well-characterized competitive inhibition mechanism of L189 (Ki = 5 μM for hLigI) allows researchers to evaluate the functional consequences of blocking the DNA-binding pocket of DNA ligases, as opposed to alternative inhibitory mechanisms exhibited by other ligase-targeting compounds [1].

Negative Control Validation for T4 DNA Ligase-Dependent Molecular Biology Workflows

L189 exhibits complete lack of inhibition against bacteriophage T4 DNA ligase at concentrations up to 100 μM [1], which is more than 20-fold higher than its IC50 for human ligases I and IV. This species selectivity provides a built-in negative control for experiments involving T4 DNA ligase, such as molecular cloning, adapter ligation, or in vitro DNA repair reconstitution assays. Researchers can confidently use L189 in workflows where T4 ligase activity must remain intact while human ligase activity is inhibited, without concern for off-target interference with the bacteriophage enzyme [1].

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